molecular formula C15H16ClN3S B4190329 N-(2,3-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride

N-(2,3-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride

Cat. No.: B4190329
M. Wt: 305.8 g/mol
InChI Key: ZKTGCOKTQJJTPE-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,3-dimethylphenylamine with a thieno[2,3-d]pyrimidine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets. In cancer treatment, it acts as a CDK2 inhibitor, interfering with the cell cycle and inducing apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride is unique due to its specific thieno[2,3-d]pyrimidine core, which imparts distinct biological properties. Its ability to selectively inhibit CDK2 makes it a promising candidate for targeted cancer therapy.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S.ClH/c1-9-5-4-6-13(11(9)3)18-14-12-7-10(2)19-15(12)17-8-16-14;/h4-8H,1-3H3,(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTGCOKTQJJTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=C3C=C(SC3=NC=N2)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.